molecular formula C22H21N5O2S B2681908 4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide CAS No. 1209962-12-8

4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide

Cat. No. B2681908
CAS RN: 1209962-12-8
M. Wt: 419.5
InChI Key: IVZLGAMIOSIPDH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzamide, a pyrazole, a thiophene, and a diazinane . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially have interesting electronic properties, which might influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzamide group could influence its solubility in different solvents .

Scientific Research Applications

Heterocyclic Synthesis Applications

4-Methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide, due to its complex structure, is likely involved in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, leading to the formation of compounds such as pyrazole, isoxazole, and pyrimidine derivatives, showcasing the compound's potential utility in creating diverse bioactive molecules (Mohareb et al., 2004).

Anticancer Activity

Compounds with structures similar to 4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide have been evaluated for their anticancer activities. Specifically, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited promising anticancer activity against multiple cancer cell lines, indicating the potential of similar compounds in cancer research (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Derivatives structurally related to 4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide, such as 3H-1,5-benzodiazepine derivatives, have shown antimicrobial, antifungal, and anthelmintic activities. This indicates the potential of such compounds in the development of new therapeutic agents targeting various pathogens (Kumar & Joshi, 2008).

Antiviral Activity

Another interesting application area for compounds resembling 4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide is in antiviral research. Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and shown remarkable activity against avian influenza virus, highlighting the potential use of similar compounds in combating viral infections (Hebishy et al., 2020).

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in fields like medicinal chemistry. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-3-5-16-12-20(28)25-22(23-16)27-19(13-17(26-27)18-6-4-11-30-18)24-21(29)15-9-7-14(2)8-10-15/h4,6-11,13,16,22-23H,3,5,12H2,1-2H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAQCAGHFXLFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)NC(N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74783142

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